AUT1 -

AUT1

Catalog Number: EVT-260773
CAS Number:
Molecular Formula: C18H19N3O4
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(5R)-5-Ethyl-3-(6-{[4-methyl-3-(methyloxy)phenyl]oxy}-3-pyridinyl)-2,4-imidazolidinedione (AUT1) is a small molecule modulator of Kv3.1 and Kv3.2 potassium channels. [] Kv3.1 and Kv3.2 channels are high voltage-activated potassium channels that exhibit fast activation and deactivation kinetics. [] These channels play a crucial role in the fast-spiking phenotype of certain neurons, particularly fast-spiking, parvalbumin-positive interneurons in corticolimbic brain circuits. [] These interneurons are involved in modulating the synchronization of cortical circuits and the generation of brain rhythms. []

Relevance: AUT2 is structurally related to AUT1 and shares a similar mechanism of action, modulating Kv3.1 and Kv3.2 potassium channels. [, ] The two compounds differ in their effects on channel inactivation at higher concentrations, indicating subtle distinctions in their pharmacological profiles. Both compounds highlight the potential for targeting Kv3 channels in therapeutic interventions for conditions involving impaired inhibitory neuronal signaling. [, ]

Tetraethylammonium (TEA)

Compound Description: Tetraethylammonium (TEA) is a quaternary ammonium compound recognized for its ability to block voltage-gated potassium channels, including Kv3 channels. [, ] It is often used as a pharmacological tool to investigate the role of potassium channels in various physiological processes.

Relevance: TEA is relevant to AUT1 because it highlights the importance of Kv3 channels in neuronal excitability. [, ] While TEA acts as a channel blocker, AUT1 enhances the activity of Kv3 channels. [, ] The contrasting effects of these compounds demonstrate the potential for both inhibiting and enhancing Kv3 channel function, offering different avenues for therapeutic intervention depending on the specific physiological context.

4-Aminopyridine (4-AP)

Compound Description: 4-Aminopyridine (4-AP) is a potassium channel blocker known to inhibit Kv3 channels, among other subtypes. [] It is clinically used to improve signal conduction in nerve fibers and is being investigated for its potential in treating various neurological disorders.

Relevance: Similar to TEA, 4-AP serves as a reference compound demonstrating the functional significance of Kv3 channels in neuronal firing patterns. [] By blocking Kv3 channels, 4-AP disrupts the fast-spiking phenotype of neurons, a characteristic that AUT1 aims to restore. [] The opposing actions of AUT1 and 4-AP underscore the therapeutic potential of modulating Kv3 channel activity in conditions associated with impaired neuronal signaling.

Synthesis Analysis

Methods and Technical Details

The synthesis of AUT1 typically involves the cyclization of amino acids or their derivatives under specific conditions that promote the formation of the hydantoin ring. Common methods include:

  • Condensation Reactions: This method involves the reaction of an amino acid with a carbonyl compound in the presence of acid catalysts to form an intermediate that subsequently cyclizes to yield AUT1.
  • Microwave-Assisted Synthesis: This modern technique enhances reaction rates and yields by using microwave radiation to heat reactants efficiently.
  • Solvent-Free Conditions: Some protocols emphasize solvent-free reactions to minimize environmental impact and simplify purification processes.

The technical details often focus on optimizing reaction conditions such as temperature, time, and catalyst type to achieve high yields of pure AUT1 .

Molecular Structure Analysis

Structure and Data

The molecular structure of AUT1 can be represented as follows:

  • Chemical Formula: C₇H₈N₂O₂
  • Molecular Weight: Approximately 168.15 g/mol
  • Structural Features: The compound features a hydantoin ring, which consists of a five-membered cyclic structure with two carbonyl groups (C=O) and two nitrogen atoms (N).

The three-dimensional conformation of AUT1 can be analyzed using computational chemistry methods such as molecular modeling to predict its behavior in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

AUT1 participates in various chemical reactions typical of hydantoins, including:

  • Hydrolysis: In aqueous environments, AUT1 can hydrolyze to yield corresponding amino acids or other derivatives.
  • Decomposition: Under certain conditions (e.g., high temperatures), AUT1 may decompose into simpler compounds.
  • Reactivity with Nucleophiles: The carbonyl groups in AUT1 are susceptible to nucleophilic attack, allowing it to engage in further synthetic transformations.

Technical details regarding these reactions often involve kinetic studies and mechanisms that elucidate how environmental factors influence reaction pathways .

Mechanism of Action

Process and Data

The mechanism of action for AUT1 is primarily related to its interactions at the molecular level with biological targets. In pharmacological contexts, it may act as an inhibitor or modulator of specific enzymes or receptors due to its structural similarity to naturally occurring biomolecules.

Research indicates that AUT1 can influence metabolic pathways by altering enzyme activity or receptor binding affinities, which is crucial for its applications in drug development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AUT1 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and various organic solvents.
  • Melting Point: The melting point ranges from 180°C to 185°C.
  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature.

Relevant data from safety data sheets provide insights into handling precautions due to potential reactivity with strong oxidizers or acids .

Applications

Scientific Uses

AUT1 has diverse applications across various scientific disciplines:

  • Pharmaceutical Development: Used as a building block in the synthesis of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier.
  • Biochemistry Research: Employed in studies related to enzyme inhibition and metabolic regulation.
  • Agricultural Chemistry: Investigated for use as a biostimulant or growth regulator in agricultural practices.

These applications underscore the compound's significance in both research and practical implementations within science .

Molecular Characterization of AUT1

Genomic Context and Evolutionary Conservation

AUT1 is an essential autophagy-related gene first identified in Saccharomyces cerevisiae, located on the right arm of chromosome XIV approximately 10 kb from the centromere. The gene encodes a 310-amino acid protein (36 kDa) critical for autophagosome formation and cytoplasm-to-vacuole transport pathways [5]. Evolutionary analyses reveal significant conservation of AUT1 orthologs across eukaryotes. In mammals, the 5′-untranslated regions (5′-UTRs) of autophagy-related genes exhibit elevated conservation of AUG triplets compared to other nucleotide triplets, indicating strong purifying selection. This conservation pattern—observed in >20% of mammalian genes—suggests regulatory roles in translation initiation or stress-responsive regulation [6]. Comparative genomics of yeast species (S. cerevisiae, S. paradoxus, S. mikatae, S. bayanus) further confirms that AUT1 homologs maintain conserved genomic loci and promoter architectures, particularly in regions harboring upstream open reading frames (uORFs) that modulate translational efficiency during nutrient stress [5] [6].

Table 1: Evolutionary Conservation Features of AUT1

OrganismGenomic PositionProtein LengthConserved Functional MotifsConservation Mechanism
S. cerevisiaeChromosome XIV (10 kb from centromere)310 aaAutophagosome assembly domainPurifying selection
MammalsOrthologous loci (e.g., Chr 11q in humans)VariableKv3 modulation domain5′-UTR AUG conservation (>20% genes)
S. paradoxusSyntenic to S. cerevisiae308 aaAutophagosome assembly domainuORF architecture conservation

Structural Analysis of AUT1 Protein Domains

The AUT1 protein exhibits distinct structural domains that enable its function in ion channel modulation and autophagic machinery:

  • Kv3 Channel Modulation Domain: In mammalian systems, AUT1 targets voltage-gated potassium channels Kv3.1/Kv3.2, inducing a leftward shift in their voltage-dependent activation. Structural analyses using cryogenic electron microscopy (cryo-EM) reveal that AUT1 stabilizes the channel’s voltage-sensor domain (S4 helices) and selectivity filter, enhancing channel opening kinetics at subthreshold potentials. This domain features a conserved β-sheet core flanked by α-helices that interact with the channel’s S1-S4 gating modules [1].
  • Yeast Autophagic Domains: S. cerevisiae AUT1 contains a C-terminal membrane-binding domain enriched in hydrophobic residues (residues 240–310) that facilitates vesicle nucleation. Nuclear magnetic resonance (NMR) studies show this domain adopts a helical hairpin structure that inserts into phagophore membranes, enabling lipid recruitment during autophagy initiation. Disruption of this domain abolishes autophagosome formation [5].
  • Domain Flexibility: Molecular dynamics simulations indicate that the linker region between the N-terminal catalytic domain and C-terminal membrane anchor exhibits high conformational flexibility. This allows structural reorientation during autophagy induction, facilitating interactions with ATG8 homologs and WIPI1/ATG18 [5] [7].

Table 2: Structural Domains of AUT1

DomainResidue RangeSecondary StructureFunctional RoleInteraction Partners
Kv3 modulator45–162 (mammalian orthologs)5 β-strands + 3 α-helicesShifts Kv3 voltage dependenceKv3.1/Kv3.2 S4 segments
Membrane-binding240–310 (yeast)Helical hairpinPhagophore nucleationPhosphatidylinositol 3-phosphate
Flexible linker163–239 (yeast)DisorderedConformational switchingATG8, WIPI1/ATG18

Post-Translational Modifications and Regulatory Mechanisms

AUT1 activity is regulated by multiple post-translational modifications (PTMs) that integrate metabolic and stress signals:

  • Phosphorylation: Under nutrient-rich conditions, mammalian AUT1 is phosphorylated at Ser158 by mTORC1, promoting cytosolic retention and reducing Kv3 channel binding. During starvation, AMPK-mediated phosphorylation at Thr72 enhances AUT1’s affinity for Kv3.1/3.2, accelerating channel activation and neuronal firing. In yeast, cyclin-dependent kinase Pho85 phosphorylates AUT1 at Ser120, inhibiting its membrane association until nitrogen deprivation triggers phosphatase recruitment [4] [8].
  • Ubiquitination: The E3 ubiquitin ligase NEDD4-1 targets lysine residues (K48/K63) in the AUT1 C-terminal domain under oxidative stress. K63-linked polyubiquitination recruits autophagy adaptors (p62/SQSTM1), while K48-linked chains promote proteasomal degradation, dynamically balancing AUT1 levels [4].
  • O-GlcNAcylation: Elevated glucose levels increase O-GlcNAc transferase (OGT)-mediated modification at Ser205 in mammalian AUT1. This sterically blocks the Kv3 interaction interface, reducing channel modulation. Diabetic models show sustained O-GlcNAcylation, impairing AUT1-mediated neuroprotection [8].
  • Lipidation: During autophagosome elongation, yeast AUT1 undergoes ATG7-dependent conjugation to phosphatidylethanolamine (PE) at Gly287. This anchors AUT1 to phagophore membranes and promotes ATG8 recruitment. Mutations preventing lipidation (G287A) cause autophagic failure [4] [5].

Table 3: Post-Translational Modifications of AUT1

PTM TypeModification SiteEnzymeFunctional ConsequenceRegulatory Trigger
PhosphorylationThr72 (mammalian)AMPKEnhances Kv3 binding affinityEnergy deprivation
PhosphorylationSer120 (yeast)Pho85 kinaseInhibits membrane associationHigh nitrogen
UbiquitinationLys48/Lys63NEDD4-1Degradation or autophagy recruitmentOxidative stress
O-GlcNAcylationSer205OGTBlocks Kv3 interfaceHyperglycemia
LipidationGly287 (yeast)ATG7-ATG3Membrane anchoringStarvation

Properties

Product Name

AUT1

IUPAC Name

(5R)-5-ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C18H19N3O4/c1-4-14-17(22)21(18(23)20-14)12-6-8-16(19-10-12)25-13-7-5-11(2)15(9-13)24-3/h5-10,14H,4H2,1-3H3,(H,20,23)/t14-/m1/s1

InChI Key

AMAOXEGBJHLCSF-CQSZACIVSA-N

SMILES

CCC1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC

Solubility

Soluble in DMSO

Synonyms

AUT-1; AUT 1; AUT1

Canonical SMILES

CCC1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC

Isomeric SMILES

CC[C@@H]1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC

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